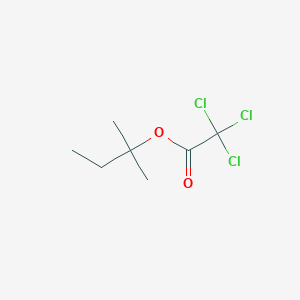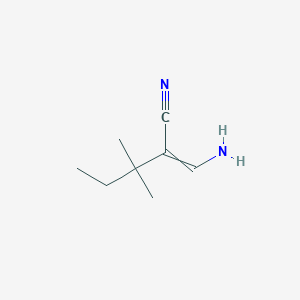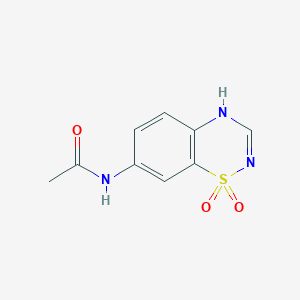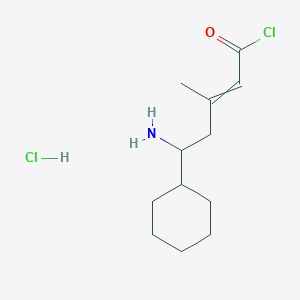
O-Butyl phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Butyl phosphorothioate is an organophosphorus compound that contains both phosphorus and sulfur atoms. This compound is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. Phosphorothioates are characterized by the presence of a phosphorus-sulfur (P-S) bond, which imparts unique chemical and biological properties to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of O,O’-dialkyl thiophosphate anions, which then react with the alkyl halides to produce the desired phosphorothioate . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of phosphorothioates, including this compound, often employs surface-mediated solid-phase reactions. These methods are favored due to their ease of setup, mild reaction conditions, high selectivity, and cost-effectiveness compared to homogeneous reactions .
Análisis De Reacciones Químicas
Types of Reactions
O-Butyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert phosphorothioates to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the P-S bond is targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, bases (such as triethylamine), and oxidizing or reducing agents. Reaction conditions often involve mild temperatures and solvent-free environments to enhance reaction efficiency and selectivity .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphorothioate oxides, while substitution reactions produce various substituted phosphorothioates .
Aplicaciones Científicas De Investigación
O-Butyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other organophosphorus compounds.
Biology: Phosphorothioates are studied for their potential as enzyme inhibitors and antiviral agents.
Medicine: They are explored for their chemotherapeutic properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of O-Butyl phosphorothioate involves its interaction with molecular targets through the P-S bond. This bond can undergo cleavage and reformation, allowing the compound to participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-Butyl phosphorothioate include other phosphorothioates such as O,O’-diethyl thiophosphate and O,O’-dimethyl thiophosphate . These compounds share the P-S bond and exhibit similar chemical and biological properties.
Uniqueness
This compound is unique due to its specific alkyl group (butyl) attached to the phosphorus atom. This structural variation can influence its reactivity and biological activity compared to other phosphorothioates .
Propiedades
Número CAS |
93913-75-8 |
|---|---|
Fórmula molecular |
C4H9O3PS-2 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
butoxy-dioxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H2,5,6,9)/p-2 |
Clave InChI |
LMZSPXZNYGLPAV-UHFFFAOYSA-L |
SMILES canónico |
CCCCOP(=S)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)




![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)



![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)
